KATP Channel Activation: 43-Fold Difference in EC₅₀ vs. 4-Nitro-3-(4-nitrophenyl) Analog
4-Nitro-3-phenyl-5-(trifluoromethyl)-1H-pyrazole (BDBM50139710) activates the human KATP (SUR1/Kir6.2) channel with an EC₅₀ of 30,000 nM, whereas the closely related analog 4-nitro-3-(4-nitrophenyl)-5-trifluoromethyl-1H-pyrazole (BDBM50139705) exhibits an EC₅₀ of 700 nM, representing a 43-fold difference in potency [1]. Another analog, 3-(4-nitrophenyl)-5-trifluoromethyl-1H-pyrazole (BDBM50139708), displays an EC₅₀ >30,000 nM, indicating that the precise substitution pattern on the pyrazole ring dramatically modulates channel activation.
| Evidence Dimension | KATP channel activation (SUR1/Kir6.2) |
|---|---|
| Target Compound Data | EC₅₀ = 30,000 nM |
| Comparator Or Baseline | 4-Nitro-3-(4-nitrophenyl)-5-trifluoromethyl-1H-pyrazole (BDBM50139705): EC₅₀ = 700 nM; 3-(4-Nitrophenyl)-5-trifluoromethyl-1H-pyrazole (BDBM50139708): EC₅₀ > 30,000 nM |
| Quantified Difference | 43-fold lower potency than BDBM50139705; comparable to BDBM50139708 |
| Conditions | Xenopus oocytes expressing human SUR1/Kir6.2 channel |
Why This Matters
This direct head-to-head comparison enables rational selection of the appropriate pyrazole scaffold for KATP channel modulator studies, avoiding off-target activation profiles.
- [1] BindingDB. Entry BDBM50139710: 4-Nitro-3-phenyl-5-trifluoromethyl-1H-pyrazole. http://ww.bindingdb.org/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=entry&entryid=50014220 View Source
